molecular formula C13H20N2 B1443157 1-Benzyl-4-methylpiperidin-3-amine CAS No. 1039738-27-6

1-Benzyl-4-methylpiperidin-3-amine

Cat. No.: B1443157
CAS No.: 1039738-27-6
M. Wt: 204.31 g/mol
InChI Key: UMKXOVBYIBQJBM-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-3-amine is a chemical compound with the molecular formula C13H20N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

1-Benzyl-4-methylpiperidin-3-amine has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Preparation Methods

The synthesis of 1-Benzyl-4-methylpiperidin-3-amine involves several steps. One efficient method includes the following steps :

    N-acylation: of 3-Amino-4-methyl pyridine.

    Quaternization: of 3-Acetylamino-4-methyl pyridine using benzyl halide.

    Partial reduction: of quaternized 3-Acetylamino-4-methyl pyridine by sodium borohydride in methanol or water.

    Hydrolysis: of the partially reduced product to 1-Benzyl-4-methylpiperidin-3-one in the presence of acid.

    Reductive amination: of 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol.

    Resolution: of 1-Benzyl-4-methylpiperidin-3-yl-methylamine using ditoluoyl (L) tartaric acid to obtain the desired compound.

Chemical Reactions Analysis

1-Benzyl-4-methylpiperidin-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpiperidin-3-amine involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors and enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

1-Benzyl-4-methylpiperidin-3-amine can be compared with other piperidine derivatives:

    1-Benzyl-3-methylpiperidin-4-amine: Similar in structure but differs in the position of the methyl group.

    This compound dihydrochloride: A salt form of the compound, which may have different solubility and stability properties.

    N-benzyl-1-methylpiperidin-4-amine: Another derivative with a different substitution pattern

Properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKXOVBYIBQJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712393
Record name 1-Benzyl-4-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039738-27-6
Record name 1-Benzyl-4-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-methylpiperidin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Crude methyl rac-(3R,4R)-1-benzyl-4-methylpiperidin-3-ylcarbamate (2.3 g) in concentrated hydrochloric acid (15 mL) was refluxed for one day under heating and allowed to cool to room temperature. The hydrochloric acid was removed under reduced pressure, and the reaction mixture was partitioned between chloroform and saturated aqueous sodium chloride. The aqueous layer was basified with saturated aqueous sodium carbonate and extracted with ethyl acetate twice, and the organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting brown oil (4.94 g) containing the title compound was used for the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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